(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride
Description
(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride is a chiral amino acid ester derivative where the side chain comprises a para-methylphenyl (p-tolyl) group. The compound exists as a hydrochloride salt, improving its solubility and stability for pharmaceutical and synthetic applications. Its structure integrates a methyl ester at the carboxyl group and a primary amine, making it a versatile intermediate in peptidomimetics, antiviral agents, and drug discovery .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGSINATBCQNZ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(p-tolyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride may involve more efficient and scalable methods. These could include continuous flow processes and the use of advanced catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of p-tolyl ketones or carboxylic acids.
Reduction: Formation of p-tolyl alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the aromatic system itself. These modifications influence physical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
Hydroxyl-Substituted Analogs
- (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Structure: Para-hydroxyphenyl substituent. Properties: Increased polarity due to the -OH group, enhancing water solubility. Synthesized via Dowex H⁺/NaI-mediated esterification with 75% yield . Applications: Potential precursor for tyrosine-based therapeutics.
- (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS 37466-29-8) Structure: Meta-hydroxyphenyl group. Properties: Reduced hydrogen bonding capacity compared to the para isomer. Similarity score: 0.93 .
Methoxy-Substituted Analogs
- (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride Structure: Para-methoxyphenyl group. Marketed as a pharmaceutical intermediate .
- (S)-Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride (CAS 68697-61-0) Structure: Mixed hydroxyl-methoxy substitution. Properties: Combines polarity and lipophilicity; similarity score: 0.93 .
Halogenated and Nitro-Substituted Analogs
- (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride Structure: Para-fluorophenyl group. Properties: Fluorine’s electronegativity enhances metabolic stability. Purity: 95% .
- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Structure: Para-nitro group. Properties: Electron-withdrawing nitro group reduces electron density, altering reactivity. Intermediate in aminophenylpropanol synthesis .
Alkyl-Substituted Analogs
- (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride (CAS 1391571-15-5) Structure: Ortho- and para-methyl groups. Properties: Steric hindrance may limit enzymatic degradation. Molecular weight: 243.73 g/mol .
Aromatic System Variations
- (S)-Methyl 2-amino-3-(furan-2-yl)propanoate hydrochloride Structure: Furan-2-yl heterocycle. Synthesized via N-Cbz-valine coupling (80% yield) .
- (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride Structure: Indole substituent. Properties: Planar aromatic system with hydrogen-bonding capability. Used in tryptophan-derived drug candidates .
Data Table: Key Analogs and Properties
Key Findings and Trends
- Solubility : Hydroxyl and methoxy groups enhance water solubility, whereas alkyl/halogen groups increase lipophilicity.
- Synthetic Efficiency: Dowex H⁺/NaI and thionyl chloride methods yield 75–80% for polar and non-polar analogs, respectively .
- Biological Relevance : Indole- and furan-containing analogs show promise in antiviral and enzyme-targeting applications .
Biological Activity
(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by case studies and comparative analyses.
Synthesis
The synthesis of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride typically involves several key steps:
- Nitration : Starting with p-toluidine, nitration introduces a nitro group.
- Reduction : The nitro group is reduced to form the corresponding amine.
- Esterification : This step introduces the methyl ester group.
- Hydrochloride Formation : The final step involves reacting with hydrochloric acid to obtain the hydrochloride salt.
This synthetic pathway ensures the production of a compound with specific structural features conducive to biological activity.
The biological activity of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride is attributed to its ability to interact with various molecular targets. The presence of amino and hydroxy groups facilitates hydrogen bonding and other interactions with enzymes and receptors, potentially leading to:
- Inhibition or activation of enzymatic functions.
- Modulation of cellular pathways involved in disease processes.
Biological Activities
(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride has been studied for several biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness may stem from its structural features that disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Studies have shown that derivatives of this compound may possess anticancer properties by acting as histone deacetylase inhibitors (HDACIs), which are crucial in cancer cell proliferation and survival.
Case Study 1: Anticancer Activity
A study focused on a series of methyl ester derivatives, including (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride, demonstrated significant inhibition of cancer cell lines in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through modulation of histone acetylation status.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that modifications in the chemical structure could enhance antimicrobial potency, suggesting a pathway for developing new antibiotics.
Comparative Analysis
To understand the uniqueness of (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride compared to similar compounds, we can analyze its structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Methyl 2-amino-3-(p-tolyl)propanoate | Hydroxy and p-tolyl groups | Antimicrobial, anticancer |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | Lacks p-tolyl group | Reduced activity |
| Methyl 2-amino-3-(2-hydroxyphenyl)propanoate | Similar structure without p-tolyl | Different chemical properties |
This table illustrates how structural variations can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
